Amisulprida

Descripción general

Descripción

La amisulprida es un medicamento antipsicótico atípico de segunda generación utilizado principalmente para tratar la esquizofrenia y los episodios psicóticos agudos. Es un antagonista selectivo de los receptores de dopamina D2 y D3, lo que significa que bloquea estos receptores en el cerebro, ayudando a aliviar los síntomas de la psicosis . La this compound también se usa en dosis más bajas para tratar la distimia y como antiemético para prevenir las náuseas y los vómitos postoperatorios .

Aplicaciones Científicas De Investigación

Treatment of Schizophrenia

Clinical Efficacy

Amisulpride has been extensively studied for its efficacy in treating schizophrenia. A meta-analysis of eighteen randomized controlled trials involving 2,214 patients revealed that amisulpride consistently outperformed conventional antipsychotics in managing both global schizophrenic symptoms and negative symptoms, as measured by the Brief Psychiatric Rating Scale . Notably, amisulpride is unique among atypical antipsychotics for having multiple studies focusing specifically on patients with predominant negative symptoms, demonstrating significant effectiveness compared to placebo .

Dosage and Administration

The typical dosage ranges from 50 to 800 mg per day. In a randomized open-label study, amisulpride was shown to produce superior effects on both attenuated and full-blown psychotic symptoms, as well as on global functioning and depressive symptoms .

Management of Fibromyalgia

Amisulpride has also been investigated for its potential role in managing fibromyalgia, a chronic pain condition often associated with psychological distress. Research indicates that certain second-generation antipsychotics, including amisulpride, exhibit antidepressant properties that may alleviate fibromyalgia symptoms . While the evidence is still emerging, amisulpride's ability to improve mood and reduce pain perception presents a promising avenue for treatment.

Repurposing for Inflammatory Conditions

Recent studies have explored the repurposing of amisulpride for treating inflammatory diseases such as rheumatoid arthritis. Research identified amisulpride's ability to reduce the inflammatory potential of synovial fibroblasts in a human TNF-transgenic model of polyarthritis. This effect was independent of its known targets (dopamine receptors D2 and D3) and suggests novel mechanisms through which amisulpride can exert anti-inflammatory effects .

Key Findings:

- Reduction of Inflammation : Amisulpride was shown to decrease the clinical score of polyarthritis while reducing inflammation in fibroblasts.

- Novel Mechanisms : The study identified new potential targets for amisulpride that could lead to further therapeutic developments against fibroblast activation in various diseases.

Side Effects and Tolerability

Amisulpride is associated with fewer extrapyramidal side effects compared to traditional antipsychotics, leading to lower rates of antiparkinsonian medication use among patients . This characteristic enhances its tolerability profile, making it a preferable option for many patients.

Summary Table: Applications of Amisulpride

Mecanismo De Acción

La amisulprida ejerce sus efectos antagonizando selectivamente los receptores de dopamina D2 y D3 en el cerebro . En dosis bajas, bloquea los autorreceptores presinápticos, mejorando la liberación de dopamina y aliviando los síntomas depresivos. En dosis más altas, bloquea los receptores postsinápticos, reduciendo la actividad dopaminérgica y aliviando los síntomas psicóticos . Esta acción dual la hace efectiva en el tratamiento de los síntomas positivos y negativos de la esquizofrenia .

Análisis Bioquímico

Biochemical Properties

Amisulpride interacts with dopamine D2 and D3 receptors . It predominantly works in the limbic system, which explains its relatively lower risk of extrapyramidal adverse effects compared to other atypical antipsychotic agents .

Cellular Effects

Amisulpride alleviates both positive and negative symptoms of schizophrenia, and it exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression . It has been found to have a higher affinity for the 5-HT 7 receptor .

Molecular Mechanism

Amisulpride works by blocking, or antagonizing, the dopamine D2 receptor, reducing its signaling . The effectiveness of amisulpride in treating dysthymia and the negative symptoms of schizophrenia is believed to stem from its blockade of the presynaptic dopamine D2 receptors .

Temporal Effects in Laboratory Settings

Amisulpride shows large interindividual variability in plasma/serum levels . The elimination half-life of amisulpride is approximately 12 hours after an oral dose .

Dosage Effects in Animal Models

In animal studies, amisulpride demonstrated preferential affinity for presynaptic D2 and D3 receptors at low doses . Higher doses antagonised postsynaptic D2 and D3 receptors .

Metabolic Pathways

Amisulpride undergoes minimal metabolism . Its metabolites in plasma are largely undetectable . Two identified metabolites, formed by de-ethylation and oxidation, are pharmacologically inactive .

Transport and Distribution

Amisulpride and sulpiride are substrates of organic cation transporters of the SLC22 family . SLC22 transporters may play an important role in the distribution of amisulpride and sulpiride, including their ability to penetrate the blood-brain barrier .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de amisulprida implica varios pasos clave:

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas de síntesis similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Se emplean técnicas como la evaporación de solventes, la molienda por caída de solventes y la molienda en seco para mejorar la solubilidad y la velocidad de disolución del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: La amisulprida experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Como se mencionó en la síntesis, la oxidación es un paso clave en la preparación de this compound.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Tungstato de sodio, molibdato de amonio.

Bases: Sulfato de dimetilo, TBAB.

Agentes de Acoplamiento: Cloroformato de fenilo, oxalil cloruro.

Productos Principales: El producto principal formado a partir de estas reacciones es el ácido 2-metoxí-4-amino-5-etil-sulfonilbenzoico, que luego se acopla para formar this compound .

Comparación Con Compuestos Similares

La amisulprida se compara a menudo con otros antipsicóticos atípicos como:

Sulpirida: Otra benzamida sustituida con una actividad de bloqueo dopaminérgico similar, pero con propiedades adicionales de antagonismo D4 de baja afinidad

Quetiapina (Seroquel): Un antipsicótico atípico que es más sedante y tiene un perfil de receptor más amplio.

Aripiprazol (Abilify): Conocido por su actividad agonista parcial en los receptores de dopamina, lo que hace que sea menos probable que cause aumento de peso en comparación con otros antipsicóticos.

La selectividad de la this compound para los receptores D2 y D3, junto con su menor riesgo de efectos secundarios extrapiramidales, la diferencia de otros antipsicóticos .

Actividad Biológica

Amisulpride is an atypical antipsychotic primarily used in the treatment of schizophrenia and depressive disorders. Its unique pharmacological profile has garnered interest for potential applications beyond its traditional uses, particularly in inflammatory conditions and as an adjunct therapy in resistant psychiatric cases. This article explores the biological activity of amisulpride, highlighting its mechanisms of action, clinical efficacy, and emerging therapeutic roles based on recent research findings.

Amisulpride predominantly acts as a selective antagonist of dopamine receptors, specifically D2 and D3 subtypes. However, recent studies have revealed that its biological effects may extend beyond these receptors:

- Inflammatory Pathways : Amisulpride has been shown to reduce the inflammatory potential of synovial fibroblasts in rheumatoid arthritis models, independent of its action on dopamine receptors. This was demonstrated through phosphoproteomics analysis, which indicated alterations in fibroblast activation pathways such as adhesion and inflammatory signaling .

- Novel Targets : Research identified new potential targets for amisulpride, including Ascc3 and Sec62, which are involved in regulating fibroblast functions and inflammatory responses .

Clinical Efficacy

Amisulpride's efficacy has been evaluated in various clinical settings, particularly concerning schizophrenia and its augmentation with other treatments:

- Schizophrenia Treatment : An 8-week study involving 383 patients with schizophrenia showed that 80.53% achieved remission after treatment with amisulpride. The study utilized the Positive and Negative Syndrome Scale (PANSS) to measure outcomes, demonstrating significant symptom reduction compared to non-remission groups .

- Augmentation Therapy : In cases where clozapine was ineffective, amisulpride was used as an adjunct treatment. A case series indicated that patients experienced a greater than 20% reduction in PANSS scores, suggesting that amisulpride can enhance the therapeutic effects of clozapine in resistant schizophrenia .

Case Studies

Several case studies have illustrated the diverse applications of amisulpride:

Emerging Applications

The repurposing of amisulpride for non-psychiatric conditions is a growing area of interest:

- Rheumatoid Arthritis : Amisulpride's ability to modulate inflammatory responses suggests it could serve as a novel therapeutic agent for rheumatoid arthritis, potentially improving patient outcomes alongside existing treatments .

- Comorbid Conditions : Its antidepressant properties may also benefit patients with comorbid dysthymia or depression associated with chronic illnesses, enhancing overall treatment efficacy .

Propiedades

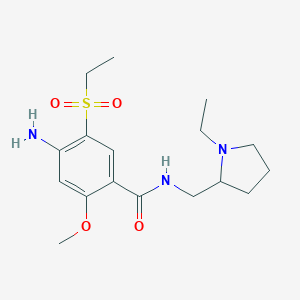

IUPAC Name |

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJOBXMMWNYJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042613 | |

| Record name | Amisulpride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amisulpride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 2.93e-01 g/L | |

| Record name | Amisulpride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amisulpride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dopamine is an essential and critical neurotransmitter produced in the substantia nigra and ventral tegmental regions of the brain. Dopaminergic projection function in the nigrostriatal, mesolimbic, and mesocortical systems. Hyperactive dopamine transmission in the mesolimbic areas, or dopamine dysregulation in various major brain regions, is understood as the key driver of positive and negative symptoms of schizophrenia. Many antipsychotic agents act as D2 receptor antagonists, as with amisulpride. Amisulpride is a selective dopamine D2 and D3 receptor antagonist. It has high preferential activity towards dopamine receptors in the limbic system rather than the striatum, leading to a lower risk of extrapyramidal side effects than other atypical antipsychotic agents. At low doses, amisulpride reduces negative symptoms of schizophrenia by blocking pre-synaptic dopamine D2 and D3 receptors, increasing the levels of dopamine in the synaptic cleft and facilitating dopaminergic transmission. At higher doses, amisulpride blocks postsynaptic receptors, inhibiting dopaminergic hyperactivity: this explains the drug improving positive symptoms. Amisulpride also works as an antagonist at 5-HT7A receptors and 5-HT2A receptors, which may be related to its antidepressant effects. The chemoreceptor trigger zone (CTZ), also commonly known as the area postrema (AP), is an important brain region located within the dorsal surface of the medulla oblongata. CTZ is involved in emesis: it contains receptors, such as dopamine receptors, that are activated in response to emetic agents in the blood and relay information to the vomiting center, which is responsible for inducing the vomiting reflex. Amisulpride is an antiemetic agent that works to limit signals that promote nausea and vomiting. Amisulpride binds to D2 and D3 receptors in the CTZ, leading to reduced dopaminergic signalling into the vomiting center. | |

| Record name | Amisulpride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

71675-85-9, 53583-79-2 | |

| Record name | Amisulpride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71675-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amisulpride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amisulpride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | amisulpride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amisulpride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amisulpride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMISULPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8110R61I4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amisulpride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126-127, 126 - 127 °C | |

| Record name | Amisulpride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amisulpride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.